molecular formula C18H34ClNO2 B2431098 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride CAS No. 464877-29-0

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride

Cat. No.: B2431098
CAS No.: 464877-29-0
M. Wt: 331.93
InChI Key: KBXFPAASDZNEIK-UHFFFAOYSA-N
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Description

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride is a synthetic compound with a unique structure that includes an adamantyl group, an isopropylamino group, and a propanol backbone

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2.ClH/c1-13(2)19-11-17(20)12-21-4-3-18-8-14-5-15(9-18)7-16(6-14)10-18;/h13-17,19-20H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXFPAASDZNEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride typically involves multiple steps, starting with the preparation of the adamantyl derivative. The synthetic route may include:

    Formation of the Adamantyl Derivative: This step involves the reaction of adamantane with appropriate reagents to introduce the ethoxy group.

    Introduction of the Isopropylamino Group: The next step involves the reaction of the intermediate with isopropylamine under controlled conditions.

    Formation of the Propanol Backbone:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or isopropylamino groups can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride is C18H34ClN1O2, with a molecular weight of approximately 331.9 g/mol. The compound features an adamantyl group, an isopropylamino group, and a propanol backbone, contributing to its distinct chemical behavior.

IUPAC Name : 1-[2-(1-adamantyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol; hydrochloride
InChI Key : KBXFPAASDZNEIK-UHFFFAOYSA-N
Canonical SMILES : CC(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl

Chemistry

In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions can produce alcohols or amines with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : The ethoxy or isopropylamino groups can be substituted with other functional groups under appropriate conditions.

Biology

The compound is under investigation for its potential biological activities:

  • Antiviral and Antibacterial Properties : Preliminary studies suggest that it may exhibit activity against certain viral and bacterial strains.
  • Neuropharmacology : Due to its structural similarity to other biologically active compounds, it is being studied for potential effects on neurotransmitter systems, particularly in mood regulation.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases:

  • Neurological Disorders : Studies indicate that compounds with similar structures may influence serotonin and dopamine pathways, suggesting potential applications in treating depression and anxiety disorders.
  • Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit low cytotoxicity in human hepatocyte cultures, indicating a potentially favorable safety profile for this compound.

Industrial Applications

In the industrial sector, this compound is utilized for developing advanced materials such as polymers and coatings. Its unique structural properties contribute to enhanced performance characteristics in these applications.

Antidepressant Effects

Research conducted on adamantyl derivatives has demonstrated their potential in modulating neurotransmitter systems. For instance, studies indicate that compounds with similar structural features exhibit antidepressant properties by influencing serotonin reuptake mechanisms.

Cytotoxicity Evaluation

In vitro assessments have shown that certain adamantyl derivatives possess low toxicity levels when tested against human cell lines. Although specific data on this compound is limited, its structural similarities suggest a potentially favorable safety profile.

Mechanism of Action

The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability, while the isopropylamino group may interact with biological receptors or enzymes, modulating their activity. The propanol backbone facilitates the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride can be compared with other adamantyl derivatives, such as:

    1-(1-Adamantyl)ethylamine hydrochloride: This compound has a similar adamantyl group but differs in the presence of an ethylamine group instead of the isopropylamino group.

    1-[2-(1-Adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride: This compound has a tert-butylamino group instead of the isopropylamino group, which may result in different biological activities and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features an adamantyl group, an isopropylamino group, and a propanol backbone, which contribute to its distinct properties. Its molecular formula is C18H34ClN1O2C_{18}H_{34}ClN_1O_2, with a molecular weight of approximately 331.9 g/mol. The structure can be represented as follows:

  • IUPAC Name : 1-[2-(1-adamantyl)ethoxy]-3-(propan-2-ylamino)propan-2-ol; hydrochloride
  • InChI : InChI=1S/C18H33NO2.ClH/c1-13(2)19-11-17(20)12-21-4-3-18-8-14-5-15(9-18)7-16(6-14)10-18;/h13-17,19-20H,3-12H2,1-2H3;1H

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The isopropylamino group may interact with neurotransmitter receptors, potentially modulating their activity. This interaction could influence pathways related to mood regulation and cognitive functions.
  • Stability and Bioavailability : The adamantyl moiety enhances the compound's stability and bioavailability, which are critical for effective pharmacological action in vivo.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features exhibit antidepressant and anxiolytic properties. For instance, studies on adamantyl derivatives have shown their potential in modulating serotonin and dopamine pathways, which are crucial for mood regulation . The compound's ability to influence these neurotransmitter systems suggests it may have therapeutic applications in treating depression and anxiety disorders.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds have demonstrated varying degrees of toxicity. For example, some adamantyl derivatives showed low cytotoxicity in human hepatocyte cultures . While specific cytotoxicity data for this compound is limited, the structural similarities suggest a potentially favorable safety profile.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
1-(1-adamantyl)ethylamine hydrochlorideAdamantyl group, ethylamineAntidepressant effects
1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochlorideAdamantyl group, tert-butylaminoVarying receptor interactions

The comparison highlights that while compounds share the adamantyl structure, variations in substituents (e.g., isopropyl vs. tert-butyl) can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of adamantyl derivatives:

  • Dopamine Receptor Modulation : A study found that certain adamantyl derivatives selectively bind to dopamine D(3) receptors, suggesting potential applications in treating disorders such as schizophrenia .
  • Cytotoxicity Assessment : Research on related compounds indicated low cytotoxicity levels at therapeutic concentrations, supporting their safety for further development .
  • Differentiation Induction in Cancer Cells : Compounds with similar structures have been shown to induce differentiation in acute myeloid leukemia cells, highlighting their potential as anticancer agents .

Q & A

What are the key considerations for optimizing the synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(isopropylamino)-2-propanol hydrochloride to improve yield and purity?

(Basic)

  • Methodology :
    • Address steric hindrance from the adamantyl group by using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during ethoxylation to enhance nucleophilic substitution efficiency.
    • Monitor reaction progress via TLC (silica gel GF254, chloroform:methanol 9:1) .
    • Purify via recrystallization from ethanol/water (3:1) to minimize by-products like unreacted 1-adamantylethanol .

How can researchers resolve discrepancies in NMR spectral data attributed to the adamantyl moiety's conformational rigidity?

(Advanced)

  • Methodology :
    • Mitigate signal broadening in 1^1H NMR using high-field instruments (≥500 MHz) and deuterated DMSO-d6 at 60°C.
    • For 13^{13}C NMR, compare with adamantane derivatives (e.g., SR 142948A) to assign quaternary carbons .
    • Use dynamic NMR experiments to analyze restricted rotation effects.

What methodologies are recommended for assessing β-adrenergic receptor binding affinity given the compound's structural complexity?

(Advanced)

  • Methodology :
    • Radioligand displacement assays with 3^3H-dihydroalprenolol in CHO-K1 cells expressing human β1/β2 receptors.
    • Pre-incubate membranes (30 µg protein/well) with 10 µM compound for 30 min at 37°C. Correct for non-specific binding using 1 µM propranolol (Kd = 0.8 nM) .
    • Address lipophilicity via PAMPA to adjust solubility parameters .

How should researchers design stability studies to evaluate hydrolytic degradation pathways under physiological conditions?

(Basic)

  • Methodology :
    • Accelerated stability testing in pH 7.4 phosphate buffer at 40°C/75% RH.
    • Analyze aliquots via UPLC-MS (BEH C18 column, 0.1% formic acid gradient) to quantify degradation products (e.g., adamantylethanol) .
    • Hydrolysis half-life <24 hrs suggests prodrug strategies are needed.

What analytical approaches are critical for identifying chiral impurities in non-racemic batches?

(Advanced)

  • Methodology :
    • Chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) column (4.6×250 mm, 5 µm).
    • Mobile phase: n-hexane/isopropanol (85:15) + 0.1% diethylamine; detect at 220 nm (LOD: 0.1%) .
    • Validate with circular dichroism spectroscopy for optical purity >99%.

How can contradictory in vitro vs. in vivo efficacy data be reconciled in preclinical models?

(Advanced)

  • Methodology :
    • Perform allometric scaling using plasma AUC data from Sprague-Dawley rats (IV/PO dosing).
    • Adjust for species-specific CYP2D6 metabolism. If oral bioavailability <10%, consider nanoformulation .

What strategies mitigate cytotoxicity in cell-based assays while maintaining target engagement?

(Advanced)

  • Methodology :
    • Pre-test cytotoxicity via MTT assay (IC50 threshold >50 µM).
    • Reduce incubation time (24h vs. 72h) or use serum-free media to reduce nonspecific binding.
    • Employ β-arrestin recruitment assays (e.g., PathHunter®) to bypass toxic pathways .

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